molecular formula C12H18FNO B2705999 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol CAS No. 1179156-01-4

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol

Cat. No.: B2705999
CAS No.: 1179156-01-4
M. Wt: 211.28
InChI Key: LNMKBIJDLWBVCZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom on the phenyl ring and an amino group attached to the ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-methylpropylamine.

    Formation of Schiff Base: The 4-fluorobenzaldehyde reacts with 2-methylpropylamine to form a Schiff base under mild acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethanone.

    Reduction: Formation of 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its potential as a therapeutic agent.

    Industrial Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol: Similar structure with a bromine atom instead of fluorine.

    1-(4-Methylphenyl)-2-[(2-methylpropyl)amino]ethan-1-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-methylpropylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-9(2)7-14-8-12(15)10-3-5-11(13)6-4-10/h3-6,9,12,14-15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMKBIJDLWBVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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